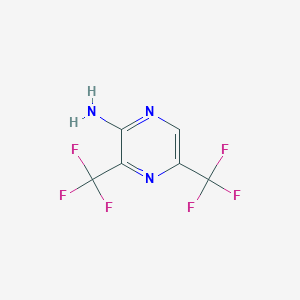

3,5-Bis(trifluoromethyl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-4(13)3(15-2)6(10,11)12/h1H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPILMLGOLUPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Pyrazin 2 Amine and Its Functionalized Analogs

Direct Halogenation and Subsequent Amination Routes for Pyrazine (B50134) Core Derivativatization

A common and effective strategy for the synthesis of aminopyrazines involves the initial halogenation of the pyrazine core, followed by a nucleophilic substitution with an amine source. The highly electron-deficient nature of the pyrazine ring, resulting from the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution reactions, especially with halogenated pyrazines. nih.gov

The process typically begins with the introduction of a halogen, most commonly chlorine, onto the pyrazine ring. This creates an activated site for subsequent reactions. The halogenated pyrazine intermediate can then be subjected to amination. While direct nucleophilic substitution with ammonia (B1221849) or amines is possible, the halogen atom is often relatively inert unless activated by strong electron-withdrawing groups. nih.gov Consequently, metal-catalyzed cross-coupling reactions are frequently employed to facilitate this transformation. nih.gov Palladium-catalyzed amination, for instance, has been successfully used for the N,N-diarylation of amines with 2-bromopyridine, a similar heterocyclic system. mdpi.com Copper-catalyzed methods also provide a simple and effective route for the direct amination of ortho-functionalized haloarenes using sodium azide (B81097) as the amino source, a technique applicable to heteroaromatic systems. researchgate.netnih.gov This two-step approach—halogenation followed by amination—offers a versatile pathway to functionalized aminopyrazines.

Approaches to Introducing Trifluoromethyl Groups onto the Pyrazine Ring

The incorporation of trifluoromethyl (CF3) groups is a key step in the synthesis of the target compound. The CF3 moiety is known to enhance properties such as metabolic stability and lipophilicity, making it a valuable substituent in pharmacologically active molecules. nih.govresearchgate.net Several methods have been developed for the direct trifluoromethylation of aromatic and heteroaromatic rings.

Direct trifluoromethylation involves treating a pyrazine derivative with a reagent that serves as a source of the CF3 group. A variety of such reagents exist, which can be broadly classified as nucleophilic, electrophilic, or radical trifluoromethyl sources. nih.govresearchgate.net Common electrophilic trifluoromethylating reagents include S-(trifluoromethyl)diphenylsulfonium salts, first developed by Yagupolskii. nih.gov These reagents can effectively trifluoromethylate iodo-substituted aromatics and heteroaromatics in the presence of copper. nih.gov Another class of widely used electrophilic reagents are hypervalent iodine compounds, such as Togni's reagents. nih.gov Nucleophilic sources like trimethylsilane (B1584522) (TMSCF3) are also employed, often in copper-mediated reactions. nih.gov The choice of reagent and reaction conditions depends on the specific substrate and the desired outcome.

Copper-catalyzed trifluoromethylation has emerged as a highly efficient and cost-effective method for constructing C-CF3 bonds. nih.govresearchgate.net These reactions can proceed with various trifluoromethyl sources. For example, copper-catalyzed nucleophilic trifluoromethylation of allylic halides has been demonstrated with complete regioselectivity. nih.govresearchgate.net Similarly, copper catalysis is effective for the trifluoromethylation of organoboronic acids and their derivatives using Togni's reagent under base-free conditions. nih.gov The application of these copper-catalyzed methods to aminopyrazine substrates allows for the direct introduction of the CF3 group onto the heterocyclic core, providing a powerful tool for synthesizing trifluoromethylated pyrazine derivatives. nih.govnih.govmit.edu

| Catalyst System | Trifluoromethyl Source | Substrate Type | Key Feature | Reference |

| Copper Powder | S-(trifluoromethyl)diphenylsulfonium salts | Iodo-substituted heteroaromatics | High yield trifluoromethylation of aryl iodides. | nih.gov |

| CuCl | Togni's Reagent | Unactivated Olefins | Catalyzes allylic trifluoromethylation. | nih.gov |

| Copper Catalyst | Togni's Reagent | Organotrifluoroborates | Base-free conditions at room temperature. | nih.gov |

| (MeCN)4CuPF6 | Electrophilic CF3+ Reagent | Unactivated Olefins | Modestly superior results in optimizing allylic trifluoromethylation. | nih.gov |

Controlling the position of functionalization on the pyrazine ring is a significant synthetic challenge. The development of regioselective trifluoromethylation methods is crucial for the synthesis of specific isomers like 3,5-Bis(trifluoromethyl)pyrazin-2-amine. The inherent electronic properties of the pyrazine ring and the directing effects of existing substituents play a key role in determining the site of trifluoromethylation. thieme-connect.com For instance, in the synthesis of trifluoromethylated pyrazoles, a related nitrogen heterocycle, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) with methyl hydrazine (B178648) yields a mixture of regioisomers which can be separated. thieme-connect.com Subsequent functionalization can then be achieved with high regioselectivity through methods like lithiation followed by trapping with an electrophile. thieme-connect.com Similar principles of controlling reaction conditions and utilizing directing groups are applied to achieve regioselectivity in the trifluoromethylation of pyrazines. researchgate.netnih.gov

Formation of the Pyrazine Core from Pre-functionalized Trifluoromethyl-containing Precursors

An alternative synthetic approach involves constructing the pyrazine ring from acyclic precursors that already possess trifluoromethyl groups. This strategy avoids the potential difficulties and regioselectivity issues associated with the direct trifluoromethylation of a pre-formed heterocyclic ring. A general method for this approach is the cyclocondensation of an ortho-diamine with a 1,2-dicarbonyl compound. doi.orgacs.org By using a trifluoromethylated 1,2-dicarbonyl species, such as trifluoropyruvaldehyde, trifluoromethylated pyrazine-containing heterocycles can be synthesized directly. doi.orgacs.org

The strategy of using pre-functionalized building blocks is well-established in heterocyclic synthesis. While the direct construction of a pyrazine ring from a 3,5-bis(trifluoromethyl)phenyl moiety is not a standard route, the principle is demonstrated in the synthesis of other heterocycles. For example, novel pyrazole (B372694) derivatives have been synthesized starting from 3',5'-bis(trifluoromethyl)acetophenone. nih.govnih.gov In this synthesis, the acetophenone (B1666503) is reacted with a hydrazine derivative to form a hydrazone, which then undergoes cyclization with a Vilsmeier-Haack reagent to form the pyrazole aldehyde core. nih.gov This demonstrates how a phenyl group bearing two trifluoromethyl substituents can serve as the foundation for building a heterocyclic ring. An analogous approach for pyrazines would involve the condensation of a pre-functionalized trifluoromethylated 1,2-dicarbonyl compound with a 1,2-diamine to form the desired pyrazine core.

Synthetic Transformations from 2-Chloropyrazine (B57796) Derivatives

The synthesis of substituted pyrazin-2-amines often proceeds through the transformation of 2-chloropyrazine precursors. A key intermediate, analogous to the target scaffold, is 2-chloro-5-trifluoromethoxypyrazine, which can be synthesized on a large scale. The process begins with the reaction of 2-hydroxypyrazine (B42338) with phosphorus oxychloride and phosphorus pentachloride to yield 2,5-dichloropyrazine. This is followed by a reaction with trichloromethanethiol (B8793291) in the presence of a phase-transfer catalyst and subsequent chlorination to form 2-chloro-5-(trichloromethoxy)pyrazine. The final step involves a halogen exchange reaction using antimony trifluoride with an antimony pentachloride catalyst to yield 2-chloro-5-trifluoromethoxypyrazine. This chloro-substituted pyrazine serves as a versatile precursor for introducing the amine functionality and other substituents.

Cross-Coupling Reactions in the Synthesis of Substituted Pyrazinamines

Cross-coupling reactions are a cornerstone in the synthesis of functionalized pyrazinamines, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful method for the synthesis of N-aryl and N-alkyl pyrazinamines from their halo-precursors. mdpi.com For electron-deficient pyrazine systems, such as those bearing trifluoromethyl groups, this reaction is highly effective. The synthesis of derivatives of the analogous 2-chloro-5-trifluoromethoxypyrazine has been successfully achieved using this method. mdpi.com

For instance, the reaction of 2-chloro-5-trifluoromethoxypyrazine with N-Boc-methylamine in the presence of a palladium catalyst like Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand such as bis[(2-diphenylphosphino)phenyl] ether (DPEphos), with cesium carbonate as the base, affords the corresponding N-substituted pyrazinamine in good yield. mdpi.com This methodology is broadly applicable for the introduction of a variety of amine substituents onto the pyrazine core.

Table 1: Palladium-Catalyzed Amination of 2-Chloro-5-trifluoromethoxypyrazine mdpi.com

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| N-Boc-methylamine | Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | Dioxane | 100 | 12 | Not specified |

Suzuki, Kumada-Corriu, and Sonogashira Coupling Methodologies

The functionalization of the pyrazine ring at positions other than the amino-substituted one can be achieved through various palladium-catalyzed carbon-carbon bond-forming reactions.

Suzuki Coupling: This reaction is highly effective for the arylation and vinylation of halopyrazines. The electron-deficient nature of pyrazines substituted with trifluoromethyl groups makes them excellent substrates for Suzuki coupling. rsc.org For example, 2-chloro-5-trifluoromethoxypyrazine readily couples with phenylboronic acid using a palladium acetate (B1210297) catalyst and a phosphine ligand to yield the corresponding phenylpyrazine. mdpi.com The reaction conditions can be adapted for coupling with various boronic acids and trifluoroborates. mdpi.com

Kumada-Corriu Coupling: This iron-catalyzed cross-coupling reaction provides another route for the arylation of chloropyrazines. The reaction of 2-chloro-5-trifluoromethoxypyrazine with phenylmagnesium bromide in the presence of an iron catalyst like Fe(acac)₃ proceeds efficiently to give the arylated product. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is the method of choice for introducing alkyne moieties onto the pyrazine ring. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org The coupling of 2-chloro-5-trifluoromethoxypyrazine with (trimethylsilyl)acetylene, catalyzed by PdCl₂(PPh₃)₂ and CuI with triethylamine (B128534) as the base, yields the corresponding alkynylpyrazine. The trimethylsilyl (B98337) group can then be removed to provide the terminal alkyne. mdpi.com

Table 2: Cross-Coupling Reactions of 2-Chloro-5-trifluoromethoxypyrazine mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst | Ligand/Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 75 | High |

| Kumada-Corriu | Phenylmagnesium bromide | Fe(acac)₃ | - | - | THF/NMP | -10 to RT | High |

| Sonogashira | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Reflux | High |

Nucleophilic Substitution Reactions on Pyrazine Systems

The electron-deficient character of the pyrazine ring, especially when substituted with powerful electron-withdrawing groups like trifluoromethyl, facilitates nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of a leaving group, such as a halogen, by a nucleophile.

The synthesis of this compound can be envisioned through the direct amination of a suitable 2-halopyrazine precursor. For instance, the reaction of 2-chloro-3,5-bis(trifluoromethyl)pyrazine with ammonia or an ammonia equivalent would be a direct route to the target compound. While palladium catalysis is often employed for aminations, direct SNAr can be a viable and more atom-economical alternative, particularly with highly activated pyrazine systems. The reaction conditions, such as solvent, temperature, and the nature of the amine, would be crucial in determining the success and efficiency of such a transformation.

Advanced Synthetic Techniques and Reaction Conditions

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques are often employed in pyrazine chemistry.

Theoretical and Computational Chemistry Studies of 3,5 Bis Trifluoromethyl Pyrazin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other crucial electronic parameters. For molecules like 3,5-bis(trifluoromethyl)pyrazin-2-amine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide a detailed picture of its electronic landscape. mdpi.com

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. derpharmachemica.com

For pyrazine (B50134) and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic ring system. The introduction of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups and an electron-donating amine (-NH₂) group on the pyrazine ring significantly influences the FMO energies. The -CF₃ groups are expected to lower the energy of both the HOMO and LUMO, while the -NH₂ group would raise the HOMO energy.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | -7.38 | -1.84 | 5.54 | mdpi.com |

| OMeIPP_BF₂ (a substituted imidazo[1,5-a]pyridine) | -4.685 | -2.598 | 2.087 | nih.gov |

| ClIPP_BF₂ (a substituted imidazo[1,5-a]pyridine) | -5.195 | -2.723 | 2.472 | nih.gov |

Note: This data is for structurally related compounds and is intended to illustrate the concepts of FMO analysis. Values for this compound would require specific calculation.

Within the framework of DFT, the energies of the frontier orbitals can be used to approximate key reactivity indices through Koopmans' theorem. The ionization potential (IP), the energy required to remove an electron, can be related to the negative of the HOMO energy (IP ≈ -EHOMO). The electron affinity (EA), the energy released when an electron is added, can be related to the negative of the LUMO energy (EA ≈ -ELUMO). derpharmachemica.com

These parameters are crucial for predicting how this compound would behave in electron transfer reactions. The presence of two trifluoromethyl groups, known for their strong electron-withdrawing nature, would be expected to result in a relatively high ionization potential and a high electron affinity, making the molecule a better electron acceptor than an electron donor.

Global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), can be derived from the IP and EA values. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Hardness (η) is a measure of resistance to change in electron distribution or charge transfer and is calculated as η = (IP - EA) / 2. A hard molecule has a large HOMO-LUMO gap. derpharmachemica.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Chemical Potential (μ) , related to electronegativity, indicates the tendency of electrons to escape from a system and is calculated as μ = -(IP + EA) / 2.

Electrophilicity Index (ω) measures the energy stabilization when the system acquires an additional electronic charge from the environment and is given by ω = μ² / (2η). High values indicate good electrophilic character.

For this compound, the strong electron-withdrawing -CF₃ groups would likely lead to a high chemical hardness and a significant electrophilicity index, classifying it as a hard electrophile.

Table 2: Formulas for Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO |

| Electron Affinity (EA) | EA ≈ -ELUMO |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal information about the conformational flexibility and dynamic behavior of a molecule.

The presence of trifluoromethyl groups has a significant impact on the conformational properties of this compound. The -CF₃ group is bulky and can rotate around the C-C bond connecting it to the pyrazine ring. MD simulations could be employed to explore the rotational barriers of these groups and identify the most stable conformations of the molecule. Furthermore, these simulations can shed light on the flexibility of the amine group and its potential for hydrogen bonding, which is crucial for understanding intermolecular interactions. The hydrophobic nature of the -CF₃ groups would also influence the molecule's interaction with different solvent environments, a phenomenon that can be effectively modeled with MD.

Computational Studies of Reaction Mechanisms and Pathways for Pyrazinamine Functionalization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. The functionalization of the pyrazine ring or the amino group in this compound can be investigated using DFT to map out potential energy surfaces for various reactions.

For example, electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the two -CF₃ groups. Computational studies could predict the most likely site for such a reaction, should it occur, by calculating the energies of the sigma-complex intermediates. Similarly, reactions involving the amino group, such as acylation or alkylation, can be modeled. Studies on the ozonation of substituted hydrazine (B178648) derivatives show that reactions often proceed via hydrogen abstraction from the -NH₂ group, followed by oxidation, a pathway that could be computationally explored for pyrazinamines. researchgate.net Computational investigations into the formation of azomethines from pyrazine-2-carbaldehyde (B1279537) have demonstrated the crucial role of catalysts in reducing activation energy barriers, providing a framework for studying similar condensation reactions involving the amino group of the target molecule. japsonline.com

Predictive Modeling of Intermolecular Interactions and Recognition Phenomena

Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is fundamental in fields like drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

While specific docking studies for this compound are not detailed in the provided search context, the methodology is widely applied to related pyrazine and triazine derivatives to predict their binding modes with protein targets. researchgate.netmdpi.com For example, docking studies on pyrazolo[1,5-a] researchgate.netjapsonline.comnih.govtriazine derivatives have identified key binding interactions within the active site of the CDK2 enzyme. researchgate.net In such a study involving this compound, the amino group would be expected to act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring could act as hydrogen bond acceptors. The trifluoromethyl groups, being lipophilic, would likely engage in hydrophobic interactions within the protein's binding pocket. These predictive models are invaluable for rationalizing biological activity and guiding the design of new molecules with enhanced affinity and selectivity for a specific target.

Analysis of Substituent Effects on Pyrazine Ring Aromaticity and Reactivity

The aromaticity of the pyrazine ring in this compound is a complex outcome of the cumulative effects of the amino and trifluoromethyl substituents. Aromaticity is a multifaceted concept, and its quantification often relies on several computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion.

The amino group at the C2 position is a powerful π-electron donor through resonance and a σ-electron withdrawer through induction. Conversely, the trifluoromethyl groups at the C3 and C5 positions are strong σ-electron withdrawers and weak π-electron withdrawers. The strong inductive withdrawal of the two -CF₃ groups is expected to significantly decrease the electron density of the pyrazine ring, which would, in isolation, lead to a decrease in aromaticity. This is because a key characteristic of aromatic systems is the presence of a delocalized π-electron cloud, and significant electron withdrawal can disrupt this delocalization.

Table 1: Expected Qualitative Effects of Substituents on Pyrazine Ring Aromaticity

| Substituent | Position | Electronic Effect | Expected Impact on Aromaticity |

| -NH₂ | 2 | Strong π-donor, weak σ-withdrawer | Increase |

| -CF₃ | 3 | Strong σ-withdrawer, weak π-withdrawer | Decrease |

| -CF₃ | 5 | Strong σ-withdrawer, weak π-withdrawer | Decrease |

The reactivity of the pyrazine ring is also profoundly influenced by these substituents. The electron-deficient nature of the pyrazine ring makes it generally less susceptible to electrophilic aromatic substitution compared to benzene. The presence of two strongly deactivating -CF₃ groups would further diminish the ring's reactivity towards electrophiles. These groups withdraw electron density, making the ring carbons less nucleophilic.

In contrast, the amino group is a strong activating group for electrophilic aromatic substitution. It donates electron density to the ring, particularly at the ortho and para positions. In this compound, the position C6 is ortho to the amino group and would be the most activated site for electrophilic attack. However, the deactivating influence of the adjacent -CF₃ group at C5 would still be significant.

Nucleophilic aromatic substitution, a reaction more characteristic of electron-deficient heterocycles like pyrazine, would be facilitated by the electron-withdrawing trifluoromethyl groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Therefore, the pyrazine ring in this compound is expected to be more susceptible to nucleophilic attack than unsubstituted pyrazine, particularly at the carbon atoms bearing the trifluoromethyl groups or at the remaining unsubstituted carbon atom (C6), depending on the reaction conditions and the nature of the nucleophile.

Table 2: Predicted Reactivity of Ring Positions in this compound

| Ring Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| C6 | Most likely site of attack, but overall reactivity is low | Potential site of attack |

| C3, C5 | Highly deactivated | Activated for attack |

Advanced Research Potential and Applications of 3,5 Bis Trifluoromethyl Pyrazin 2 Amine

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

The unique substitution pattern of 3,5-Bis(trifluoromethyl)pyrazin-2-amine makes it a powerful intermediate for the synthesis of complex organic molecules. The amine group serves as a reactive handle for a variety of chemical transformations, while the trifluoromethyl-substituted pyrazine (B50134) core provides a stable and electronically distinct scaffold.

Researchers have utilized related fluorinated pyrazine structures as key intermediates in multi-step syntheses. For instance, the chlorine atom in compounds like 2-chloro-5-trifluoromethoxypyrazine has been shown to be susceptible to nucleophilic substitution, enabling reactions such as Buchwald-Hartwig amination and various coupling reactions including Suzuki, Sonogashira, and Kumada-Corriu couplings. nih.govmdpi.com Similarly, the amine group on this compound can be expected to undergo diazotization followed by substitution (Sandmeyer-type reactions) to introduce a range of other functional groups. Furthermore, the pyrazine ring itself can be modified, although the strong deactivation by the two CF3 groups makes electrophilic substitution challenging. The primary utility lies in using the amine group as a nucleophile or as a precursor for building more complex heterocyclic systems, such as triazolopyrazines. beilstein-journals.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Potential Product |

|---|---|---|

| N-Alkylation / N-Arylation | Alkyl/Aryl Halides, Base | Substituted Aminopyrazines |

| Acylation | Acyl Chlorides, Base | Amide Derivatives |

| Buchwald-Hartwig Amination | Aryl Halides, Pd Catalyst, Base | N-Aryl-3,5-bis(trifluoromethyl)pyrazin-2-amines |

| Diazotization/Sandmeyer | NaNO₂, HX; then CuX | 2-Halo-3,5-bis(trifluoromethyl)pyrazines |

Role in the Development of Novel Fluorinated Organic Materials and Advanced Materials Science

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in materials science to impart desirable properties. These groups are known for their high thermal stability, chemical inertness, and strong electron-withdrawing nature, which can significantly alter the electronic and physical characteristics of a material.

The this compound scaffold is a candidate for creating novel fluorinated materials with applications in electronics and polymer science. The high fluorine content can lead to materials with low surface energy, hydrophobicity, and high oxidative stability. The electron-deficient pyrazine ring, further depleted of electron density by the two CF3 groups, can function as an n-type (electron-accepting) component in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While direct applications of this specific molecule in materials are still emerging, the broader class of trifluoromethyl-substituted heterocycles is actively researched for these purposes. nih.gov

Applications in Ligand Design for Coordination Chemistry and Catalysis

The pyrazine ring contains two nitrogen atoms that can coordinate to metal centers, making it a classic building block for ligands in coordination chemistry. The presence of the exocyclic amine group in this compound provides an additional coordination site, allowing it to act as a bidentate N,N'-chelating ligand.

The strong electron-withdrawing effect of the trifluoromethyl groups is particularly significant in this context. These groups can modulate the electron density on the pyrazine ring and its coordinating nitrogen atoms, which in turn influences the properties of the resulting metal complex. For example, ligands with electron-deficient aromatic systems tend to form more stable complexes with electron-rich metals and can affect the redox potential and catalytic activity of the metallic center. Research on related bis(trifluoromethyl)pyrazolyl and bis(trifluoromethyl)pyridinyl ligands has demonstrated their utility in creating complexes with applications in catalysis and luminescent materials. mdpi.comacs.orgresearchgate.net The this compound scaffold offers a similar platform for developing novel catalysts and functional coordination compounds. nih.gov

Utility in Analytical Chemistry as a Derivatization Reagent

In analytical chemistry, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. Reagents containing fluorinated groups are especially valuable.

The amine group of this compound can be converted into a reactive functional group, such as an isothiocyanate or isocyanate, to create a derivatization reagent. The resulting reagent could then be used to tag analytes containing nucleophilic groups like alcohols, thiols, or other amines. The key advantage comes from the two trifluoromethyl groups, which provide a strong signal in detectors sensitive to electronegative elements, such as an Electron Capture Detector (ECD) in GC. This leads to highly sensitive and selective detection of the derivatized analyte at very low concentrations. Studies have shown the effectiveness of reagents like 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of polyamines in food samples, highlighting the potential of such fluorinated scaffolds in analytical applications. mdpi.comnih.gov

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Nitrogen-containing heterocycles like pyrazine and triazine are widely used as building blocks for designing molecules that can self-assemble into well-defined, functional architectures. nih.govru.nlrsc.org

This compound possesses all the necessary features to participate in self-assembly processes.

Hydrogen Bonding : The amine group can act as a hydrogen bond donor, while the two ring nitrogen atoms can act as hydrogen bond acceptors. This donor-acceptor pattern can lead to the formation of predictable, ordered structures like tapes or sheets.

π-π Stacking : The electron-deficient pyrazine ring can engage in π-π stacking interactions with electron-rich aromatic systems. The trifluoromethyl groups, while sterically bulky, can also influence the geometry and strength of these interactions.

These self-assembly properties could be harnessed to construct molecular networks, gels, or liquid crystals. rsc.org

Contributions to the Synthesis of Fluorine-Rich Scaffolds with Diverse Research Interests

The introduction of fluorine into organic molecules often leads to compounds with unique biological and physical properties. This compound serves as an excellent starting point for the synthesis of more complex, fluorine-rich molecular scaffolds.

By using the amine group as a synthetic handle, this compound can be elaborated into a wide array of derivatives. For example, it can be a precursor for creating libraries of compounds for drug discovery, as the trifluoromethyl groups can enhance metabolic stability and binding affinity. nih.gov The pyrazine core is a common feature in many biologically active molecules, and combining it with multiple fluorine atoms creates a scaffold with high potential in medicinal chemistry. Furthermore, its use in synthesizing fluorinated pyrazole (B372694) derivatives has been demonstrated as a route to potent antimicrobial agents. nih.govnih.gov The versatility of this compound ensures its continued contribution to the development of novel fluorine-containing molecules across various scientific disciplines.

Conclusion and Future Research Directions

Summary of Current Advancements and Identified Research Gaps for 3,5-Bis(trifluoromethyl)pyrazin-2-amine

Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. The primary advancements in this area are inferred from studies on analogous compounds, particularly those containing trifluoromethylated pyrazine (B50134) or other nitrogen-containing heterocyclic rings. The presence of the trifluoromethyl (-CF3) group is known to significantly alter the physicochemical properties of organic molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. This has made trifluoromethylated heterocycles valuable scaffolds in medicinal chemistry and materials science.

The key research gap is the absence of fundamental studies on this compound itself. There is a pressing need to synthesize and characterize this compound to understand its basic chemical and physical properties. Furthermore, its potential biological activities and material properties remain unexplored. The development of reliable synthetic routes is the first critical step to unlocking its potential.

Prospects for Developing More Efficient and Sustainable Synthetic Routes

The synthesis of poly(trifluoromethyl)ated aza-aromatic compounds can be challenging. However, recent advances in synthetic organic chemistry offer promising avenues for the efficient and sustainable production of this compound.

Potential Synthetic Strategies:

| Synthetic Approach | Description | Potential Advantages |

| Direct C-H Trifluoromethylation | Introduction of trifluoromethyl groups directly onto a pre-formed pyrazin-2-amine core using radical or transition-metal-catalyzed reactions. | Atom-economical and potentially reduces the number of synthetic steps. |

| Cyclization of Trifluoromethylated Precursors | Construction of the pyrazine ring from acyclic precursors already bearing the trifluoromethyl groups. | Offers good control over the regiochemistry of the final product. |

| Flow Chemistry | Utilizing continuous-flow reactors for trifluoromethylation or cyclization reactions. | Can improve reaction efficiency, safety, and scalability. |

| Photoredox Catalysis | Using visible light to initiate trifluoromethylation reactions under mild conditions. | Offers a more sustainable alternative to traditional high-temperature methods. |

Future research in this area should focus on optimizing these methods to achieve high yields, minimize the use of hazardous reagents, and reduce waste generation, aligning with the principles of green chemistry.

Emerging Applications in Novel Material Systems and Specialized Chemical Transformations

The unique electronic properties conferred by the two strongly electron-withdrawing trifluoromethyl groups suggest that this compound could find applications in the development of novel materials.

Potential Material Applications:

Organic Electronics: The electron-deficient nature of the pyrazine ring, enhanced by the trifluoromethyl groups, could make this compound a suitable building block for n-type organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fluorinated Polymers: Incorporation of this pyrazinamine derivative into polymer backbones could lead to materials with high thermal stability, chemical resistance, and low surface energy, suitable for applications in advanced coatings and membranes.

Ligands for Catalysis: The nitrogen atoms of the pyrazine ring and the amino group could act as coordination sites for metal ions, making it a potential ligand for catalysis. The electronic properties of the ligand could be fine-tuned by the trifluoromethyl groups to influence the catalytic activity of the metal center.

In the realm of specialized chemical transformations, the compound could serve as a unique building block for the synthesis of more complex fluorinated molecules with potential applications in agrochemicals and pharmaceuticals.

Interdisciplinary Research Opportunities Leveraging the Unique Properties of Fluorinated Pyrazinamine Structures

The distinct characteristics of this compound open up a wide range of interdisciplinary research opportunities.

Table of Interdisciplinary Research Opportunities:

| Research Area | Potential Application/Study | Rationale |

| Medicinal Chemistry | Development of novel therapeutic agents (e.g., kinase inhibitors, antibacterial agents). | The trifluoromethyl groups can enhance drug-like properties. The pyrazine core is a known pharmacophore. |

| Computational Chemistry | In-silico modeling of its electronic structure, reactivity, and binding interactions with biological targets. | To guide synthetic efforts and predict potential applications. |

| Materials Science & Engineering | Design and synthesis of novel organic electronic materials and high-performance polymers. | The unique electronic and physical properties imparted by the fluorinated pyrazine structure. |

| Supramolecular Chemistry | Investigation of its ability to form self-assembled structures through hydrogen bonding and other non-covalent interactions. | The amino group and pyrazine nitrogens can participate in hydrogen bonding. |

| Agrochemical Science | Exploration as a scaffold for new herbicides or insecticides. | Fluorinated compounds often exhibit potent biological activity in agricultural applications. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-bis(trifluoromethyl)pyrazin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution on halogenated pyrazine precursors. For example, substituting bromine or chlorine atoms on pyrazine with trifluoromethyl groups using copper-mediated cross-coupling reactions (e.g., Ullmann-type conditions) . Fluorination steps may require anhydrous solvents (e.g., DMF or THF) and catalysts like KF/18-crown-6 to enhance reactivity. Purity (>95%) is achievable via column chromatography or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and trifluoromethyl group integration. NMR is critical for distinguishing CF environments .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC/LC-MS : Assess purity using reversed-phase C18 columns with acetonitrile/water gradients. Monitor for byproducts like unreacted halopyrazines .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology : The compound is hydrophobic due to trifluoromethyl groups. Use polar aprotic solvents (DMSO, DMF) for dissolution. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C or in strongly acidic/basic conditions. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound for target-specific applications?

- Methodology :

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity at the pyrazine nitrogen or CF groups.

- Molecular Docking : Screen derivatives against protein targets (e.g., kinase enzymes) using software like AutoDock Vina. Prioritize derivatives with strong binding affinities (<-8 kcal/mol) .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity risks early in design .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Reproducibility : Validate assays (e.g., IC) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound activity from degradation products.

- Structural Analog Comparison : Test analogs with modified CF positions or pyrazine substituents to isolate pharmacophore contributions .

Q. How can researchers leverage this compound in developing fluorinated agrochemicals or pharmaceuticals?

- Methodology :

- SAR Studies : Synthesize derivatives with varying substituents (e.g., methyl, halogens) on the pyrazine ring. Evaluate herbicidal or antifungal activity using OECD guidelines.

- In Vivo Testing : Assess pharmacokinetics in model organisms (e.g., Arabidopsis for agrochemicals) with MRI tracking for biodistribution .

- Patent Landscape Analysis : Cross-reference existing patents (e.g., WO2023/xxxxxx) to avoid redundancy and identify unexplored substituent combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.